4-chloro-N-ethyl-N-methylaniline
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Overview
Description
4-chloro-N-ethyl-N-methylaniline is an organic compound with the molecular formula C9H12ClN. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by ethyl and methyl groups, and a chlorine atom is substituted at the para position of the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-ethyl-N-methylaniline typically involves the alkylation of p-chloroaniline. One common method is the reaction of p-chloroaniline with ethyl chloride and methyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete substitution.
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a continuous flow process. This involves the use of a fixed-bed reactor where p-chloroaniline is continuously fed along with ethyl chloride and methyl chloride. The reaction is catalyzed by a suitable base, and the product is continuously extracted and purified.
Chemical Reactions Analysis
Types of Reactions: 4-chloro-N-ethyl-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitroso or nitro compounds.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the para position can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: p-Chloro-N-ethyl-N-methyl-nitrosoaniline or p-Chloro-N-ethyl-N-methyl-nitroaniline.
Reduction: p-Chloro-N-ethyl-N-methylamine.
Substitution: p-Methoxy-N-ethyl-N-methylaniline when reacted with sodium methoxide.
Scientific Research Applications
4-chloro-N-ethyl-N-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.
Industry: this compound is used in the production of agrochemicals and as a stabilizer in the manufacturing of polymers.
Mechanism of Action
The mechanism of action of 4-chloro-N-ethyl-N-methylaniline involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The chlorine atom and the ethyl and methyl groups play a crucial role in determining the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
p-Chloro-N-methylaniline: Similar structure but lacks the ethyl group.
p-Chloro-N-ethyl-N-isopropylaniline: Similar structure but has an isopropyl group instead of a methyl group.
p-Bromo-N-ethyl-N-methylaniline: Similar structure but with a bromine atom instead of chlorine.
Uniqueness: 4-chloro-N-ethyl-N-methylaniline is unique due to the presence of both ethyl and methyl groups on the nitrogen atom, along with a chlorine atom at the para position. This specific combination of substituents imparts distinct chemical and physical properties, making it valuable in various applications.
Properties
CAS No. |
13519-85-2 |
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Molecular Formula |
C9H12ClN |
Molecular Weight |
169.65 g/mol |
IUPAC Name |
4-chloro-N-ethyl-N-methylaniline |
InChI |
InChI=1S/C9H12ClN/c1-3-11(2)9-6-4-8(10)5-7-9/h4-7H,3H2,1-2H3 |
InChI Key |
XNXJABVNPPCROA-UHFFFAOYSA-N |
SMILES |
CCN(C)C1=CC=C(C=C1)Cl |
Canonical SMILES |
CCN(C)C1=CC=C(C=C1)Cl |
Key on ui other cas no. |
13519-85-2 |
Synonyms |
4-CHLORO-N-ETHYL-N-METHYLANILINE |
Origin of Product |
United States |
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